- Preparation method of Eplerenone intermediate, China, , ,
Cas no 95716-70-4 (Δ9,11-Eplerenone)
El Δ9,11-Eplerenone es un compuesto esteroideo selectivo que actúa como antagonista del receptor de mineralocorticoides (ARM). Su estructura química presenta una modificación única en las posiciones Δ9,11, lo que le confiere una mayor especificidad y afinidad por el receptor, reduciendo así los efectos secundarios no deseados asociados a otros antagonistas. Este compuesto es particularmente eficaz en el tratamiento de afecciones cardiovasculares y endocrinas, como la hipertensión y el hiperaldosteronismo, gracias a su capacidad para modular la retención de sodio y agua sin interferir significativamente con otros sistemas hormonales. Su perfil farmacocinético mejora la biodisponibilidad y la vida media en comparación con moléculas similares, lo que permite dosificaciones más precisas y un mejor control terapéutico.
Δ9,11-Eplerenone structure
Product Name:Δ9,11-Eplerenone
Número CAS:95716-70-4
MF:C24H30O5
Megavatios:398.492007732391
MDL:MFCD11112034
CID:61799
PubChem ID:10272193
Update Time:2025-08-05
Δ9,11-Eplerenone Propiedades químicas y físicas
Nombre e identificación
-
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-
- Δ9,11-Eplerenone
- (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid g-lactone methyl ester
- Eplerenone intermediate
- Pregna-4,9(11)-diene-7,21-dicarboxylicacid, 17-hydroxy-3-oxo-, g-lactone, methyl ester, (7a,17a)- (9CI)
- 7a-(Methoxycarbonyl)-9(11)D-canrenone
- D9,11-Eplerenone
- Methyl (8R,10S,13S,14R,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopen
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,17α)- (9CI)
- 7α-(Methoxycarbonyl)-9(11)Δ-canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-,g-lactone, methyl ester, (7a,17a)-
- C24H30O5
- AKOS015920137
- EPLERENONE IMPURITY C [EP IMPURITY]
- methyl (1R,3aS,3bR,4R,9aS,11aS)-9a,11a-dimethyl-5',7-dioxo-2,3,3a,3b,4,5,7,8,9,9a,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-4-carboxylate
- (7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- 7alpha-(Methoxycarbonyl)-3-oxo-17alpha-pregna-4,9(11)-diene-21,17-carbolactone
- Eplerenone impurity C [EP]
- PREGNA-4,9(11)-DIENE-7,21-DICARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, 7-METHYL ESTER, (7.ALPHA.,17.ALPHA.)-
- CS-0158286
- METHYL (1R,3AS,3BR,4R,9AS,11AS)-9A,11A-DIMETHYL-5',7-DIOXO-3,3A,3B,4,5,8,9,11-OCTAHYDRO-2H-SPIRO[CYCLOPENTA[A]PHENANTHRENE-1,2'-OXOLANE]-4-CARBOXYLATE
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
- Q-102808
- UNII-J8799R5TMR
- Methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
- Delta9,11-Eplerenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, 7-methyl ester, (7a,17a)-; Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, ?-lactone, methyl ester, (7a,17a)- (9CI); 7a-(Methoxycarbonyl)-9(11)?-canrenone; ?9,11-Eplerenone; 7a-(Methoxycarbonyl)-3-oxo-17a-pregna-4,9(11)-diene-21,17-carbolactone
- 95716-70-4
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)-
- delta 9,11-Eplerenone
- 7.ALPHA.-(METHOXYCARBONYL)-3-OXO-17.ALPHA.-PREGNA-4,9(11)-DIENE-21,17-CARBOLACTONE
- methyl (2R,2'S,9'R,10'R,11'S,15'S)-2',15'-dimethyl-5,5'-dioxospiro[oxolane-2,14'-tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecane]-1'(17'),6'-diene-9'-carboxylate
- SCHEMBL14085016
- DS-1266
- (7alpha,17alpha)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid gamma-Lactone 7-Methyl Ester
- J8799R5TMR
-
- MDL: MFCD11112034
- Renchi: 1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1
- Clave inchi: GWEKWJOSBYDYDP-DPOGTSLVSA-N
- Sonrisas: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C[C@H]([C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C(=O)OC)C
Atributos calculados
- Calidad precisa: 398.20900
- Masa isotópica única: 398.209
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 2
- Complejidad: 869
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 69.7
- Xlogp3: 2.4
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 580.2°C at 760 mmHg
- Punto de inflamación: 251.7±30.2 °C
- índice de refracción: 1.576
- PSA: 69.67000
- Logp: 3.91330
- Presión de vapor: 0.0±1.6 mmHg at 25°C
Δ9,11-Eplerenone Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H402
- Declaración de advertencia: P280-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
Δ9,11-Eplerenone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | E588765-10mg |
Δ9,11-Eplerenone |
95716-70-4 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | E588765-25mg |
Δ9,11-Eplerenone |
95716-70-4 | 25mg |
$98.00 | 2023-05-18 | ||
| TRC | E588765-100mg |
Δ9,11-Eplerenone |
95716-70-4 | 100mg |
$ 184.00 | 2023-09-07 | ||
| TRC | E588765-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 250mg |
$368.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC224-200mg |
Δ9,11-Eplerenone |
95716-70-4 | 95+% | 200mg |
148.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-250mg |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 250mg |
¥168.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886124-1g |
Δ9,11-Eplerenone |
95716-70-4 | 95% | 1g |
¥333.00 | 2022-01-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R26880-5g |
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |
95716-70-4 | 5g |
¥916.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R26880-250mg |
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |
95716-70-4 | 250mg |
¥146.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R26880-1g |
(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate |
95716-70-4 | 1g |
¥276.0 | 2021-09-04 |
Δ9,11-Eplerenone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine Solvents: Acetonitrile ; 15 - 25 °C; 8.5 h, 15 - 25 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Acetic anhydride ; 40 - 45 °C; 20 h, 40 - 45 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Environmentally-friendly method for preparing of eplerenone intermediate δ 9,11-eplerenone, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 70 °C; 17 h, 70 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
1.2 70 °C → 100 °C; 2 h, 100 °C
Referencia
- Canrenone derivative, its preparation method and application in synthesis of Eplerenone, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Acetic acid , Potassium acetate Solvents: Water ; 120 °C; 1 h
Referencia
- Synthesis of selective aldosterone receptor antagonist drug Eplerenone, Guangzhou Huagong, 2015, 43(3), 82-83
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 °C; 2 h, 20 - 25 °C; 1 h, 20 - 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
- Preparation of 7α-cyano-3-oxo-17α-pregn-4,9(11)-dien-21,17-carbolactone and 11α-hydroxy-3-oxo-17α-pregn-4,6-dien-21,17-carbolactone as intermediates in synthesis of eplerenone, Italy, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
1.2 Reagents: Formic acid , Acetic anhydride , Potassium formate ; 100 °C
Referencia
- A diastereoselective synthesis of 7α-nitromethyl steroid derivative and its use for an efficient synthesis of eplerenone, Steroids, 2012, 77(11), 1086-1091
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
1.2 3 h, 45 °C
1.3 Reagents: Potassium bicarbonate Catalysts: Triethylamine Solvents: Water ; 1 h, 45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 45 °C → 0 °C
Referencia
- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone, Organic Letters, 2006, 8(10), 2111-2113
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetone , Water ; 2 h, 45 °C
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, 45 °C
1.3 Reagents: Triethylamine , Potassium bicarbonate Solvents: Water ; 1 h, 45 °C; 45 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine , N,N-Diethyl-1,2,3,3,3-pentafluoro-1-propen-1-amine Solvents: Chloroform ; rt; 30 h, 30 °C
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Methanol ; 30 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Referencia
- Process for the preparation of 7α-(methoxycarbonyl)-3-oxo-17α-pregna-4,9(11)-diene-21,17-carbolactone, a useful intermediate for the synthesis of molecules with pharmacological activity, European Patent Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; 5 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
1.2 Reagents: Phosphorus pentachloride ; 10 min, 5 °C; 5 °C → 0 °C
1.3 Reagents: Water ; 10 min, < 20 °C
Referencia
- Preparation of Eplerenone, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Imidazole , Sulfuryl chloride Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C; 1 h, rt
Referencia
- Synthesis and physicochemical characterization of the process-related impurities of eplerenone, an antihypertensive drug, Molecules, 2017, 22(8),
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridine , Phosphorus oxychloride ; 24 h, rt
Referencia
- Synthesis of Eplerenone from 11α-hydroxycanrenone, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Ozone ; -50 °C; -50 °C → -20 °C
1.2 Reagents: Iron ; -20 °C
1.2 Reagents: Iron ; -20 °C
Referencia
- Method for synthesizing 7a-(methylformate)-9(11)-ene canrenone, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 0.5 h, rt
1.3 Reagents: Sodium periodate ; 12 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 8 h, 0 °C
1.5 Reagents: Water
Referencia
- Method for synthesizing Eplerenone, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Tetrahydrofuran ; 10 °C
Referencia
- Preparation of eplerenone with high efficiency and low pollution, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium acetate Solvents: Isobutyl vinyl ether , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
1.2 Reagents: Osmium tetroxide Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.3 Reagents: Sodium periodate ; 16 h, rt
1.4 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → rt; 6 - 8 h, rt
Referencia
- Novel method for preparation of Eplerenone, a steroid-type aldosterone receptor antagonist, with androstenedione, China, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
1.2 Solvents: Diethyl ether ; 0 - 10 °C
1.3 Reagents: Alumina ; rt
Referencia
- Process for the preparation of eplerenone from 11α-hydroxycanrenone, Italy, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Solvents: Dimethylformamide , Water ; 3 h, reflux; reflux → 70 °C
Referencia
- Method for synthesis of steroid medicine Eplerenone, China, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 20 min, rt
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Acetone cyanohydrin ; 5 min, rt
1.3 Reagents: Triethylamine ; rt → 85 °C; 15 h, 85 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 5 min, 85 °C; 85 °C → 0 °C
1.5 Reagents: Sodium hypochlorite Solvents: Water
1.6 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 5 h, 80 °C; 80 °C → 0 °C; 2 h, 0 °C
1.7 Solvents: Methanol ; 20 h, reflux
1.8 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of methyl 9α,11α-epoxy-17β-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylate γ-lactone (Eplerenone), China, , ,
Δ9,11-Eplerenone Raw materials
- Δ9-Canrenone
- Pregna-4,9(11)-diene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- Pregn-4-ene-7,21-dicarboxylicacid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, g-lactone, methyl ester, (7a,11a,17a)-
- Pregna-4,9(11)-diene-21-carboxylic acid, 7-[(2E)-1,4-dioxo-2-penten-1-yl]-17-hydroxy-3-oxo-, γ-lactone, (7α,17α)-
- 11a-Hydroxy Mexrenone
- Pregn-9(11)-ene-7,21-dicarboxylic acid, 5,17-dihydroxy-3-oxo-, di-γ-lactone, (5α,7α,17α)- (9CI)
- Pregna-4,9(11)-diene-21-carboxylic acid, 17-hydroxy-7-(5-methyl-2-furanyl)-3-oxo-, γ-lactone, (7α,17α)-
Δ9,11-Eplerenone Preparation Products
Δ9,11-Eplerenone Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
Número de pedido:sfd19806
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Δ9,11-Eplerenone Literatura relevante
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95716-70-4)(7a,17a)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylicacid g-lactone methyl ester
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe